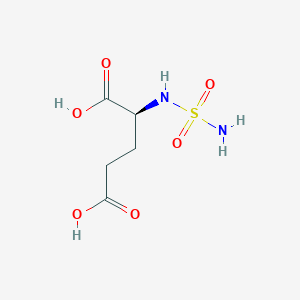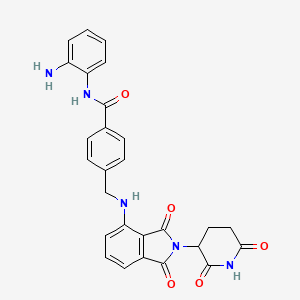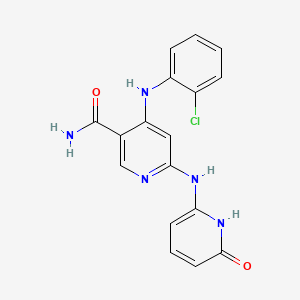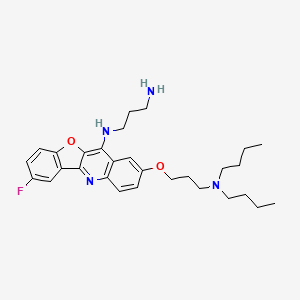
5,7-Dimethoxyphenanthrene-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethoxyphenanthrene-2,3-diol is a phenanthrene derivative known for its unique chemical structure and biological activities. Phenanthrene derivatives are commonly found in various plant species, particularly in the Orchidaceae family. These compounds have been studied for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxyphenanthrene-2,3-diol typically involves the use of phenanthrene as a starting material. The synthetic route may include steps such as methylation and hydroxylation to introduce the methoxy and hydroxyl groups at the desired positions on the phenanthrene ring. Common reagents used in these reactions include dimethyl sulfate for methylation and hydrogen peroxide for hydroxylation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale extraction from plant sources, such as Eulophia macrobulbon, using environmentally friendly extraction techniques like subcritical liquid dimethyl ether extraction. This method has been shown to be efficient and selective for phenanthrene derivatives .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethoxyphenanthrene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted phenanthrene derivatives, which may have different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex phenanthrene derivatives.
Biology: Studied for its effects on cell proliferation and apoptosis in cancer cell lines.
Medicine: Investigated for its potential as an anti-inflammatory and antioxidant agent.
Industry: Used in the development of natural product-based pharmaceuticals and cosmetics
Mechanism of Action
The mechanism of action of 5,7-Dimethoxyphenanthrene-2,3-diol involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as phosphodiesterase-5A1, which plays a role in the regulation of cyclic guanosine monophosphate (cGMP) levels. This inhibition can lead to increased levels of cGMP, resulting in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4’-Hydroxybenzyl)-4,8-dimethoxyphenanthrene-2,7-diol
- 9,10-Dihydro-2,5-dimethoxyphenanthrene-1,7-diol
- 1,5,7-Trimethoxyphenanthrene-2,6-diol
Uniqueness
5,7-Dimethoxyphenanthrene-2,3-diol is unique due to its specific substitution pattern on the phenanthrene ring, which imparts distinct biological activities compared to other phenanthrene derivatives. Its ability to inhibit phosphodiesterase-5A1 and its potential anti-inflammatory and antioxidant properties make it a compound of significant interest in scientific research .
Properties
CAS No. |
42050-16-8 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
5,7-dimethoxyphenanthrene-2,3-diol |
InChI |
InChI=1S/C16H14O4/c1-19-11-5-10-4-3-9-6-13(17)14(18)8-12(9)16(10)15(7-11)20-2/h3-8,17-18H,1-2H3 |
InChI Key |
MZHODDNWVOFAGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC3=CC(=C(C=C32)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(furan-2-ylmethyl)-8-(4-piperazin-1-ylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B12373770.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-naphthalen-2-ylpyrimidin-2-amine](/img/structure/B12373782.png)
![(3S)-N-ethyl-3-[[9-ethyl-2-[[(2R,3S)-2-hydroxypentan-3-yl]amino]purin-6-yl]amino]pyrrolidine-1-sulfonamide](/img/structure/B12373785.png)
![tert-butyl 6-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-6-oxohexanoate](/img/structure/B12373786.png)

![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-methylbenzamide](/img/structure/B12373798.png)




